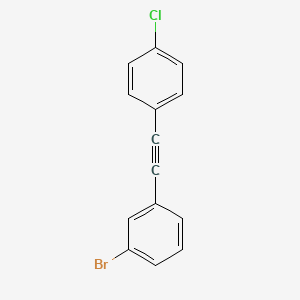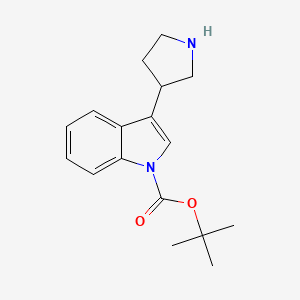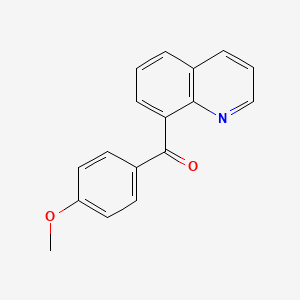
1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are connected by an ethyne (acetylene) linkage
Métodos De Preparación
The synthesis of 1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne typically involves the coupling of 3-bromophenylacetylene with 4-chlorophenylacetylene under specific reaction conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial production methods may involve similar coupling reactions but on a larger scale, with optimized conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethyne linkage to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems, providing insights into their behavior and potential toxicity.
Medicine: Research into the compound’s potential therapeutic effects, such as its use as an intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The ethyne linkage provides rigidity to the molecule, affecting its overall conformation and interaction with biological targets.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Bromophenyl)-2-(4-chlorophenyl)ethyne include:
1-(3-Bromophenyl)-2-(4-fluorophenyl)ethyne: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and applications.
1-(3-Chlorophenyl)-2-(4-bromophenyl)ethyne: The positions of bromine and chlorine are swapped, potentially leading to different chemical and biological properties.
1-(3-Bromophenyl)-2-(4-methylphenyl)ethyne: The presence of a methyl group instead of chlorine can significantly alter the compound’s behavior and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms and the ethyne linkage, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C14H8BrCl |
|---|---|
Peso molecular |
291.57 g/mol |
Nombre IUPAC |
1-bromo-3-[2-(4-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrCl/c15-13-3-1-2-12(10-13)5-4-11-6-8-14(16)9-7-11/h1-3,6-10H |
Clave InChI |
ZPFYDZUPFDBBOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C#CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate](/img/structure/B14114415.png)

![(5S)-(c)micro-L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]](/img/structure/B14114422.png)

![4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B14114427.png)
![(4-chlorophenyl) (3E)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14114447.png)
![(E)-(2,9-dimethyl-3,5-diphenylfuro[3,2-g]chromen-7-ylidene)hydrazine](/img/structure/B14114454.png)
![ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B14114462.png)
![12-Amino-2-phenylpyrano[2,3-a]acridin-4-one](/img/structure/B14114468.png)
![3-Phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B14114489.png)
![Acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B14114496.png)
![2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14114503.png)
![3-(4-Nitrophenyl)benzo[b]thiophene](/img/structure/B14114509.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14114515.png)
